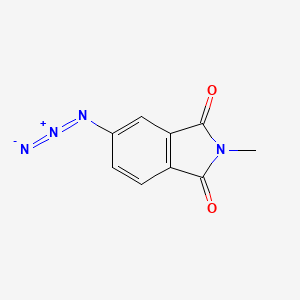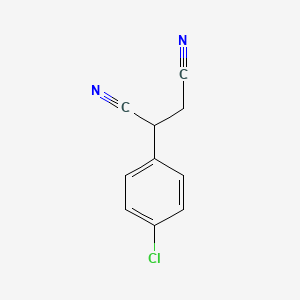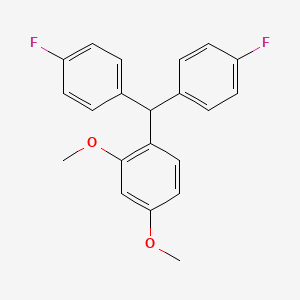methanone CAS No. 821796-68-3](/img/structure/B12523468.png)
[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl](phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylbenzene-1-sulfonyl)aziridin-2-ylmethanone: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an aziridine ring, a sulfonyl group, and a phenylmethanone moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzene-1-sulfonyl)aziridin-2-ylmethanone typically involves the reaction of 4-methylbenzenesulfonyl chloride with aziridine in the presence of a base, followed by the introduction of a phenylmethanone group. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control is common in industrial settings to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Methylbenzene-1-sulfonyl)aziridin-2-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles like amines or thiols replace the aziridine nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Various substituted aziridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, 1-(4-Methylbenzene-1-sulfonyl)aziridin-2-ylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound’s ability to undergo nucleophilic substitution makes it useful in bioconjugation techniques, where it can be attached to biomolecules for labeling or tracking purposes.
Medicine: Research into the pharmaceutical applications of this compound includes its potential as an intermediate in the synthesis of antiviral and anticancer agents. Its structural features allow for the design of molecules that can interact with specific biological targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings that require specific functional groups for enhanced properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)aziridin-2-ylmethanone involves its interaction with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can disrupt biological pathways or modify chemical structures, making it a valuable tool in both research and industrial applications. The molecular targets often include enzymes or receptors with nucleophilic active sites, allowing for selective modification.
Comparación Con Compuestos Similares
1-(4-Methylbenzene-1-sulfonyl)aziridin-2-ylmethanone: shares similarities with other sulfonyl aziridines and phenylmethanone derivatives, such as:
Uniqueness: The uniqueness of 1-(4-Methylbenzene-1-sulfonyl)aziridin-2-ylmethanone lies in its combination of an aziridine ring with a sulfonyl group and a phenylmethanone moiety. This combination provides a versatile platform for chemical modifications and applications in various fields, distinguishing it from other similar compounds.
Propiedades
Número CAS |
821796-68-3 |
|---|---|
Fórmula molecular |
C16H15NO3S |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
[1-(4-methylphenyl)sulfonylaziridin-2-yl]-phenylmethanone |
InChI |
InChI=1S/C16H15NO3S/c1-12-7-9-14(10-8-12)21(19,20)17-11-15(17)16(18)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 |
Clave InChI |
KEDBVWKGBMUMAY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide](/img/structure/B12523385.png)

![3-(4-Chlorophenyl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12523401.png)
![({6-Phenyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid](/img/structure/B12523403.png)

![3-[(1H-Pyrrolo[2,3-b]pyridin-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12523406.png)
![3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]benzoic acid](/img/structure/B12523408.png)
![3-[(1-tert-Butoxy-1-oxopropan-2-yl)amino]benzoic acid](/img/structure/B12523418.png)
![2-[3-(Phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12523423.png)





